(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
CAS No.: 303056-54-4
Cat. No.: VC7274386
Molecular Formula: C17H10F3NO3S2
Molecular Weight: 397.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303056-54-4 |
|---|---|
| Molecular Formula | C17H10F3NO3S2 |
| Molecular Weight | 397.39 |
| IUPAC Name | (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H10F3NO3S2/c18-17(19,20)10-2-1-3-11(8-10)21-15(24)14(26-16(21)25)7-9-4-5-12(22)13(23)6-9/h1-8,22-23H/b14-7- |
| Standard InChI Key | JOFYGVGLDWMWPK-AUWJEWJLSA-N |
| SMILES | C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thiazolidin-4-one core, a five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms. Key structural elements include:
-
3-(Trifluoromethyl)phenyl group: Positioned at the N3 atom, this substituent enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group .
-
(3,4-Dihydroxyphenyl)methylidene moiety: A Z-configured benzylidene group at the C5 position, contributing to π-π stacking interactions and antioxidant activity via catechol-mediated radical scavenging .
-
Thione (C=S) group: At the C2 position, this group facilitates hydrogen bonding and metal chelation, critical for enzyme inhibition .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-component condensation reaction:
-
Knoevenagel Condensation: Reaction of 3,4-dihydroxybenzaldehyde with a thiazolidin-4-one precursor forms the Z-configured benzylidene intermediate.
-
Nucleophilic Substitution: Introduction of the 3-(trifluoromethyl)phenyl group at the N3 position using iodobenzene diacetate (IBD) as an oxidant .
-
Thionation: Conversion of the carbonyl (C=O) to thione (C=S) using Lawesson’s reagent .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Knoevenagel Condensation | Ethanol, piperidine, 80°C | 78 | 95 |
| N3 Substitution | IBD, DCM, rt, 12h | 65 | 92 |
| Thionation | Lawesson’s reagent, THF, reflux | 85 | 98 |
Biological Activities and Mechanisms
Antioxidant Activity
The dihydroxyphenyl group enables radical scavenging via hydrogen atom transfer (HAT), with reported IC₅₀ values of 12.3 μM against DPPH radicals . Comparative studies show a 40% enhancement in activity over unsubstituted thiazolidin-4-ones .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.7 | Topoisomerase II inhibition |
| A549 (Lung Cancer) | 11.2 | ROS-mediated apoptosis |
| HepG2 (Liver Cancer) | 14.5 | Cell cycle arrest (G2/M) |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4 μg/mL for S. aureus) and Candida albicans (MIC = 8 μg/mL) . The trifluoromethyl group disrupts microbial membrane integrity via hydrophobic interactions .
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: The -CF₃ group enhances bioavailability by reducing oxidative metabolism .
-
Catechol Substituents: The 3,4-dihydroxyphenyl moiety improves solubility and target binding via hydrogen bonding .
-
Z-Configuration: The Z-isomer shows 3-fold higher activity than the E-isomer due to optimal steric alignment with biological targets .
Pharmacokinetic and Toxicological Profiles
-
Lipophilicity: LogP = 2.8, indicating moderate blood-brain barrier permeability.
-
Metabolic Stability: 68% remaining after 1h incubation with human liver microsomes, aided by -CF₃ group .
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, suggesting a favorable safety window .
Future Directions and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume